6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Overview
Description
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a brominated spirocyclic compound that features a fused cyclopropane ring and an isoquinoline moiety[_{{{CITATION{{{_1{6'-bromo-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] typically involves the following steps:
Bromination: The starting material, 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], undergoes bromination to introduce the bromo group at the 6' position[_{{{CITATION{{{_1{6'-bromo-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline ....
Cyclization: The brominated intermediate is then subjected to cyclization conditions to form the spirocyclic structure[_{{{CITATION{{{_1{6'-bromo-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline ....
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the bromo group or other functional groups present in the molecule.
Substitution: Substitution reactions can replace the bromo group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can result in hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic structures. Biology: It serves as a probe in biological studies to understand the interaction of spirocyclic compounds with biological targets. Medicine: Industry: It is used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Isoquinoline derivatives: These compounds share the isoquinoline core but lack the spirocyclic structure.
Brominated spirocyclic compounds: These compounds have similar spirocyclic structures but may differ in the position or type of halogenation.
Uniqueness: 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is unique due to its combination of a bromo group and a spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZSOCJYXQWVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745146 | |
Record name | 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-25-0 | |
Record name | 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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